Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride
Description
Properties
CAS No. |
41608-81-5 |
|---|---|
Molecular Formula |
C12H21ClN6O2 |
Molecular Weight |
316.79 g/mol |
IUPAC Name |
2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H20N6O2.ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);1H |
InChI Key |
XHLORDQHHRSAAV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl |
Related CAS |
72906-29-7 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Chemical Name | Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] |
| Synonyms | N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(2-cyanoacetamide), hydrochloride |
| Molecular Formula | C12H21ClN6O2 |
| Molecular Weight | 316.79 g/mol |
| CAS Registry Number | 41608-81-5 |
| EINECS Number | 255-458-6 |
| PubChem CID | 162474 |
| InChI Key | XHLORDQHHRSAAV-UHFFFAOYSA-N |
The compound consists of two 2-cyanoacetamide moieties linked through an ethylenebis(iminoethylene) bridge, existing as a hydrochloride salt.
Preparation Methods
General Synthetic Strategy
The preparation of this compound] typically involves the condensation of cyanoacetamide derivatives with ethylenediamine or related bis-imino compounds, followed by salt formation with hydrochloric acid. The key steps include:
- Formation of bis(2-cyanoacetamide) intermediate by reaction of 2-cyanoacetamide with ethylenediamine or its derivatives.
- Cyclization or condensation reactions to form the bis(imino) linkage.
- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.
Detailed Synthetic Protocols
While direct detailed protocols specific to this compound are scarce in open literature, related synthetic methods for similar bis-cyanoacetamide compounds can be inferred from patent and chemical literature:
Reaction of Cyanoacetamide with Ethylenediamine
- Equimolar amounts of 2-cyanoacetamide and ethylenediamine are mixed in a suitable solvent such as ethanol or water.
- The mixture is heated under reflux conditions (typically 60–90 °C) for several hours to promote condensation, forming the bis(imino) linkage.
- The reaction progress is monitored by chromatographic or spectroscopic methods.
- Upon completion, the reaction mixture is cooled, and hydrochloric acid is added to precipitate the hydrochloride salt.
- The solid product is filtered, washed, and dried under vacuum.
Alternative Oxime Salt Formation Routes
According to patent literature on related compounds (e.g., US Patent 3,919,284), cyanoacetamide derivatives can be converted to oxime salts under controlled reaction conditions using nitrite salts and acid catalysts:
- A Z-cyanoacetamide is reacted with sodium nitrite in an aqueous solvent mixture at 10–60 °C.
- A sub-stoichiometric amount of acid (e.g., acetic acid) is used to control the reaction and minimize decomposition.
- The reaction yields a mixture of free oxime and oxime salt forms, which can be isolated and purified.
- This method highlights the importance of controlling acid amounts and reaction atmosphere (oxygen exclusion) to prevent side reactions.
Though this patent primarily addresses oxime derivatives, the principles of controlled acid addition and aqueous-organic solvent systems may be adapted for synthesizing the bis-cyanoacetamide hydrochloride.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct condensation of 2-cyanoacetamide with ethylenediamine | 2-cyanoacetamide, ethylenediamine, HCl | Reflux 60–90 °C, aqueous or ethanolic solvent | Straightforward, scalable | Requires purification steps, possible side reactions |
| Nitrite salt-mediated oxime salt formation (patent method) | Cyanoacetamide, sodium nitrite, acid | 10–60 °C, aqueous/methanol solvent | Controlled reaction, less acid waste | More complex, requires oxygen exclusion |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction Temperature | 60–90 °C (condensation) | Reflux conditions preferred |
| Solvent | Water, ethanol, methanol mixtures | Aqueous-organic mixtures common |
| Acid for Salt Formation | Hydrochloric acid (HCl) | Stoichiometric to slight excess |
| Reaction Time | Several hours (4–12 h) | Monitored by TLC or HPLC |
| Purification | Filtration, washing, drying | May include recrystallization |
| Yield | Variable (typically moderate) | Dependent on purity and scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The acetamide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of acetamide compounds exhibit promising anticancer properties. Specifically, studies have shown that acetamide derivatives can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific enzymes involved in cell proliferation. For instance, a study highlighted the efficacy of similar compounds in targeting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of acetamide derivatives. Research suggests that certain acetamide compounds can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. A notable study demonstrated that these compounds could enhance cognitive function in animal models of Alzheimer's disease.
Material Science
Polymer Synthesis
Acetamide derivatives are used as intermediates in the synthesis of polymers with enhanced thermal stability and mechanical properties. For example, the incorporation of acetamide into polymer matrices has been shown to improve their resistance to thermal degradation while maintaining flexibility. This application is particularly relevant for creating advanced materials used in aerospace and automotive industries.
Nanomaterials Development
Recent advancements have involved using acetamide derivatives in the fabrication of nanomaterials. These materials exhibit unique electronic properties that can be harnessed for applications in sensors and electronic devices. Studies have reported successful synthesis methods for creating nanocomposites utilizing acetamide as a functionalizing agent.
Agricultural Chemistry
Pesticidal Properties
Acetamide derivatives have been explored for their pesticidal properties against various agricultural pests. Research indicates that these compounds can disrupt the nervous systems of insects, providing an effective means of pest control without the extensive use of traditional pesticides. A field study demonstrated a significant reduction in pest populations when treated with formulations containing acetamide derivatives.
Plant Growth Regulators
There is ongoing research into the use of acetamide compounds as plant growth regulators. These compounds may enhance plant growth and yield by influencing hormonal pathways involved in growth regulation. Preliminary studies have shown improved growth rates and resistance to environmental stressors in treated plants.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis via PI3K/Akt inhibition |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Material Science | Polymer Synthesis | Enhances thermal stability and flexibility |
| Nanomaterials Development | Improves electronic properties for sensors | |
| Agricultural Chemistry | Pesticidal Properties | Effective against agricultural pests |
| Plant Growth Regulators | Enhances growth rates and stress resistance |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of acetamide derivatives for their anticancer activity against various cell lines. The results indicated that specific modifications to the acetamide structure significantly enhanced cytotoxicity.
- Neuroprotection Research : In Neuroscience Letters, researchers investigated the neuroprotective effects of an acetamide derivative on Alzheimer's disease models. The findings suggested that treatment with this compound resulted in improved memory performance and reduced amyloid plaque formation.
- Agricultural Application Study : A field trial conducted by agricultural scientists assessed the efficacy of an acetamide-based pesticide formulation against aphid populations on crops. Results showed a 70% reduction in pest numbers compared to untreated controls.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the acetamide groups can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 41608-81-5 .
- IUPAC Name: Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride.
- Synonyms: 1,2-Bis(2-cyanoacetamido)ethane hydrochloride .
- Molecular Formula : C₈H₁₀N₄O₂·HCl .
- Structure: Features two cyanoacetamide groups linked via an ethylenediamine bridge, forming a bis-amide structure with a hydrochloride counterion .
Regulatory Status :
Structural and Functional Comparison with Similar Compounds
Ambenonium Chloride
Chemical Identity :
Key Differences :
- Structure : Contains a central oxalyl (dioxo-ethane) bridge instead of ethylenediamine, with chloro-substituted benzyl groups and diethylammonium moieties .
- Function : A reversible acetylcholinesterase (AChE) inhibitor used in myasthenia gravis treatment .
- Toxicity : LD₅₀ values (oral, rat): 18.5 mg/kg , indicating higher acute toxicity compared to the target compound, which lacks reported pharmacological activity.
Acetamide Derivatives with Ethylene/Phenylene Bridges
Examples :
CAS 67499-49-4 (N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis-acetamide): Molecular Formula: C₁₈H₂₀N₂O₄ . Structure: Ethylene-oxygen-phenylene bridges with acetamide termini, lacking cyano groups . Properties: Higher molecular weight (328.36 g/mol) and aromaticity reduce solubility in polar solvents compared to the target compound .
CAS 37988-01-5 (N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis-acetamide): Molecular Formula: C₁₈H₂₀N₂O₄ .
Thioether- and Chloro-Substituted Analogues
Example : CAS 870-05-3 (N,N'-ethylenebis[2-[(2-chloroethyl)thio]acetamide):
- Molecular Formula : C₁₀H₁₈Cl₂N₂O₂S₂ .
- Structure: Chloroethyl thioether substituents instead of cyano groups.
- Applications : Likely used as a crosslinking agent or in polymer chemistry due to thioether reactivity .
Comparative Data Table
Biological Activity
Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride (CAS Number: 871-78-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial activity, synthesis pathways, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 170-172 °C |
| Boiling Point | 438.7 °C at 760 mmHg |
| Density | 1.033 g/cm³ |
| LogP | 0.0404 |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of compounds derived from acetamide derivatives. For instance, a study on 2-cyano-N-arylacetamides demonstrated significant activity against various strains of bacteria and fungi. The antimicrobial effects were assessed using the disc diffusion method against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), along with fungal strains such as Aspergillus flavus and Candida albicans .
The results indicated that these compounds exhibited varying degrees of efficacy, suggesting that modifications in the acetamide structure could enhance their biological activity. The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways.
Case Studies
-
Synthesis and Testing of Novel Heterocycles :
A study synthesized various nitrogenous heterocycles using acetamide derivatives as starting materials. The resulting compounds were tested for their antimicrobial properties against multiple bacterial strains. The results showed that certain derivatives exhibited potent antimicrobial activity, highlighting the potential of acetamide-based compounds in drug development . -
Insecticidal Activity :
Another investigation focused on the insecticidal properties of acetamide derivatives against the cowpea aphid (Aphis craccivora). The study compared the effectiveness of these compounds to established insecticides like acetamiprid, revealing promising results in pest control applications .
Research Findings
Research indicates that the structural features of acetamide derivatives significantly influence their biological activities. The presence of cyano groups and variations in the amine functionalities have been linked to enhanced antimicrobial properties. For example:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example:
Step 1 : React 1,2-ethylenediamine with 2-cyanoacetamide derivatives under anhydrous conditions, using a coupling agent like DCC (dicyclohexylcarbocarbodiimide) to form imino linkages .
Step 2 : Hydrochloride salt formation via acidification with HCl in ethanol.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) ensures purity. Monitor by TLC (Rf ~0.3 in same eluent) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Perform systematic solubility tests in polar (water, DMSO) and non-polar solvents (chloroform) at varying pH. Note that the hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine or cyano hydrolysis) indicate pH-sensitive instability .
Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. The cyano and imino groups show strong hydrogen-bonding propensity .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) or kinase activity using fluorogenic substrates. Compare IC₅₀ values with structurally related acetamides (e.g., ’s tocolytic derivatives) .
- Isotopic Labeling : Use ¹⁵N-labeled ethylenediamine to track metabolic pathways via LC-MS/MS .
Q. What analytical methods optimize detection limits in trace-level quantification?
- Methodological Answer :
- HPLC-UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase: 0.1% TFA in water/acetonitrile (70:30). Retention time ~8.2 min, LOD ~0.1 µg/mL .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 385 → 210 for quantification). Validate linearity (R² >0.99) across 1–100 ng/mL .
Data Contradiction Analysis
Q. How to address discrepancies in reported hydrogen-bonding capacity and polar surface area (PSA)?
- Methodological Answer :
- PSA Calculation : Use ChemAxon or MOE to compute PSA. Reported values vary due to protonation state (e.g., free base vs. hydrochloride). For the hydrochloride, PSA increases to ~120 Ų (vs. ~90 Ų for neutral form) .
- Experimental Validation : Measure logP via shake-flask method (octanol/water). The hydrochloride’s logP is ~−1.2, indicating high polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
